molecular formula C24H22O4 B114958 2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE CAS No. 142128-92-5

2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE

Cat. No.: B114958
CAS No.: 142128-92-5
M. Wt: 374.4 g/mol
InChI Key: YIAQRNNJNMLGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of methoxymethoxy groups attached to the naphthalene rings. Naphthalene derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene derivatives.

    Methoxymethylation: The naphthalene derivatives undergo methoxymethylation using methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction introduces the methoxymethoxy groups onto the naphthalene rings.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. Continuous flow reactors and automated systems can be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into dihydronaphthalene derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Functionalized naphthalene derivatives with various substituents.

Scientific Research Applications

2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.

    Materials Science: It is utilized in the design and fabrication of advanced materials with specific properties.

    Biological Studies: The compound can be used as a probe or marker in biological assays and experiments.

Mechanism of Action

The mechanism of action of 2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The methoxymethoxy groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxynaphthalene: A simpler naphthalene derivative with a single methoxy group.

    2-Methoxynaphthalene: Another naphthalene derivative with a methoxy group at a different position.

    1,2-Dimethoxynaphthalene: A compound with two methoxy groups on the naphthalene ring.

Uniqueness

2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE is unique due to the presence of methoxymethoxy groups on both naphthalene rings. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

2-(methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4/c1-25-15-27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16-26-2/h3-14H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAQRNNJNMLGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173831-50-0, 142128-92-5, 74292-20-9
Record name (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-(-)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 74292-20-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE
Reactant of Route 3
Reactant of Route 3
2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE
Reactant of Route 4
Reactant of Route 4
2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE
Reactant of Route 5
Reactant of Route 5
2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE
Reactant of Route 6
Reactant of Route 6
2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.